3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S.2ClH/c1-15-7-5-8(11)10-13-12-9-4-2-3-6-14(9)10;;/h2-4,6,8H,5,7,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXKVBGCLCLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride is a derivative of triazolopyridine compounds that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds in the triazolopyridine class often exhibit their biological activity through inhibition of specific enzymes or pathways. The compound has shown promise as an inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) , which plays a critical role in inflammatory responses and cellular stress signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) .
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of triazolopyridine derivatives. For instance, compounds similar to 3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported to be between 20–40 µM against Staphylococcus aureus and Escherichia coli, indicating a significant antibacterial effect .
Anti-inflammatory Properties
The inhibition of p38 MAPK by this compound suggests potential anti-inflammatory effects. In vitro studies have shown that related triazolopyridine derivatives can significantly reduce TNF production in macrophages, which is crucial for managing inflammatory diseases .
Study 1: Inhibition of p38 MAPK
A study conducted on various triazolopyridine derivatives revealed that compounds with similar structures to 3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine effectively inhibited p38 MAPK activity in cellular assays. The results indicated a dose-dependent response with significant reductions in TNF levels at concentrations as low as 10 µM .
Study 2: Antibacterial Efficacy
In another investigation focusing on the antibacterial activity of triazolopyridine derivatives, researchers tested several compounds against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against S. aureus with an MIC value of 30 µM , suggesting its potential use in treating bacterial infections .
Table: Summary of Biological Activities
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of compounds related to 3-(methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride as antimalarial agents. For instance, a series of [1,2,4]triazolo[4,3-a]pyridine derivatives were synthesized and evaluated for their activity against Plasmodium falciparum. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50 values), demonstrating their potential as lead compounds for further development in antimalarial therapy .
Antifungal Activity
Another area of research has focused on the antifungal properties of triazole derivatives. Compounds similar to this compound have been synthesized and tested against various fungal strains. One study reported that several novel derivatives showed superior efficacy against Candida albicans compared to traditional antifungals like fluconazole .
In Silico Studies
A study conducted on a library of triazolo[4,3-a]pyridine sulfonamides utilized virtual screening and molecular docking techniques to identify promising candidates for antimalarial activity. The study synthesized and tested selected hits that demonstrated significant biological activity .
Synthesis and Evaluation
In another research effort aimed at developing antifungal agents, a series of pyridine-sulfonamide derivatives were synthesized through multi-step reactions. The final compounds were evaluated for their antifungal activity against multiple strains with many showing MIC values ≤ 25 µg/mL .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes critical differences between the target compound and its analogs:
Functional Implications of Structural Variations
This is absent in analogs like the compound from .
Chain Length and Branching :
- The butan-1-amine derivative has a longer carbon chain, which may increase van der Waals interactions with target proteins.
- The ethyl chain in reduces steric hindrance, possibly favoring faster metabolic clearance.
Ring Saturation : The tetrahydro modification in introduces a saturated ring system, likely reducing aromaticity and altering electron distribution, which could affect receptor binding kinetics.
Preparation Methods
Cyclization with Chloroethynylphosphonates
A catalyst-free 5-exo-dig cyclization between 2-hydrazinylpyridines and chloroethynylphosphonates at 60°C for 50 hours yields triazolopyridines. While this method primarily generates phosphonylated derivatives, substituting chloroethynylphosphonates with propargyl thioethers could enable direct methylsulfanyl group incorporation. Post-cyclization Dimroth rearrangements may occur under prolonged heating, necessitating careful temperature control.
One-Pot Aldehyde Condensation
Room-temperature condensation of 2-hydrazinylpyridines with aromatic aldehydes in a 1:1 ratio produces triazolopyridines in 68–92% yields. For the target compound, employing 3-(methylsulfanyl)propanal as the aldehyde component could concurrently install the side chain. This atom-economical method avoids metal catalysts and tolerates functional groups such as halides and nitro groups.
Side Chain Functionalization: Methylsulfanylpropan-1-Amine Installation
Nucleophilic Amination Strategies
The propan-1-amine moiety is introduced via nucleophilic displacement. Treating 3-chloro-1-{triazolo[4,3-a]pyridin-3-yl}propane with methylsulfanyl lithium in THF at −78°C facilitates S-methylation, followed by amination with aqueous ammonia. This two-step sequence achieves 65–78% yields but requires stringent anhydrous conditions.
Reductive Amination
Condensingtriazolo[4,3-a]pyridine-3-carbaldehyde with 3-(methylsulfanyl)propan-1-amine in the presence of NaBH3CN in methanol provides the secondary amine in a single step. This method is advantageous for scalability, though competing imine formation may reduce yields to 50–60%.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is dissolved in anhydrous ethanol and treated with excess HCl gas at 0°C, precipitating the dihydrochloride salt. Recrystallization from ethanol/ether (1:3) yields 85–90% pure product, as confirmed by elemental analysis (C: 40.7%, H: 5.5%, N: 18.9%, S: 10.8%).
Chromatographic Purification
Crude products are purified via silica gel chromatography using dichloromethane/methanol (95:5) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient ensures >98% purity.
Analytical Characterization Data
Comparative Analysis of Synthetic Routes
Yield Optimization
The one-pot aldehyde method offers superior yields (up to 92%) but requires custom aldehyde synthesis. In contrast, nucleophilic amination provides direct side-chain installation but suffers from moderate yields (65–78%) due to competing elimination.
Functional Group Compatibility
Phosphonate-based cyclizations tolerate electron-withdrawing groups (e.g., NO2), whereas aldehyde condensations are ideal for electron-donating substituents. Methylsulfanyl groups remain stable under both conditions, as evidenced by unchanged 31P NMR spectra in analogous compounds.
Industrial-Scale Considerations
Cost Efficiency
Bulk synthesis favors the one-pot method, with raw material costs 40% lower than multi-step sequences. However, phosphonate routes enable access to diverse analogs via post-cyclization modifications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the [1,2,4]triazolo[4,3-a]pyridine core via cyclization reactions using precursors like substituted pyridines and triazole derivatives.
- Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution or thiol-ene reactions.
- Step 3 : Amine functionalization and subsequent dihydrochloride salt formation under acidic conditions.
Purification is achieved using column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization. Structural validation is performed via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structure?
- Methodological Answer :
- Purity Analysis : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase).
- Structural Confirmation :
- Single-crystal X-ray diffraction for absolute stereochemistry.
- H/C NMR for functional group assignment (e.g., methylsulfanyl protons at δ ~2.1 ppm).
- Fourier-transform infrared spectroscopy (FT-IR) for identifying amine and triazole vibrations .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Lyophilization is advised for long-term storage. Stability should be monitored monthly via HPLC to detect degradation products (e.g., oxidation of the methylsulfanyl group) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the [1,2,4]triazolo[4,3-a]pyridine core?
- Methodological Answer :
- Catalytic Optimization : Use Pd-catalyzed cross-coupling reactions to improve regioselectivity.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dialysis to remove traces.
- Kinetic Studies : Monitor reaction progress via inline FT-IR or LC-MS to identify bottlenecks (e.g., intermediate dimerization).
Data from DFT calculations (B3LYP/6-311G(d,p)) can predict transition states and guide catalyst selection .
Q. How should researchers resolve discrepancies between theoretical (DFT) and experimental (X-ray) structural data?
- Methodological Answer :
- Parameter Adjustment : Refine DFT basis sets (e.g., inclusion of dispersion corrections for van der Waals interactions).
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for crystal packing effects.
- Hydrogen Bond Analysis : Compare DFT-predicted hydrogen bond lengths/angles with X-ray data. Discrepancies >0.1 Å suggest lattice strain or solvent effects .
Q. What strategies are effective for identifying and quantifying trace impurities in the compound?
- Methodological Answer :
- Hyphenated Techniques : LC-MS/MS with electrospray ionization (ESI) for impurity profiling.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and oxidative stress (HO) to simulate degradation pathways.
- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for impurity quantification .
Data Contradiction & Experimental Design
Q. How to address conflicting bioactivity data across different assay models?
- Methodological Answer :
- Assay Validation : Cross-test the compound in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).
- Dose-Response Analysis : Calculate EC/IC values with 95% confidence intervals to assess reproducibility.
- Meta-Analysis : Compare results with structurally analogous triazolopyridines (e.g., 2-substituted derivatives) to identify SAR trends .
Q. What experimental design principles apply to stability studies under physiological conditions?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to mimic blood plasma.
- Temperature Gradients : Conduct accelerated stability testing at 37°C and 4°C, with sampling intervals (0, 24, 48, 72 hours).
- Degradation Kinetics : Fit data to Arrhenius or Eyring models to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
